molecular formula C11H15NO3 B14178448 Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- CAS No. 864954-26-7

Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-

Cat. No.: B14178448
CAS No.: 864954-26-7
M. Wt: 209.24 g/mol
InChI Key: HRJKQWCNQJAYRH-SCZZXKLOSA-N
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Description

Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- is a chemical compound with the molecular formula C11H15NO3 It is a derivative of benzamide, characterized by the presence of a hydroxy group and a hydroxymethyl group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- typically involves the reaction of benzoyl chloride with (1S,2R)-2-hydroxy-1-(hydroxymethyl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitrobenzamides or sulfonylbenzamides.

Scientific Research Applications

Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-D-threoninol
  • N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide

Uniqueness

Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities .

Properties

CAS No.

864954-26-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxybutan-2-yl]benzamide

InChI

InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8-,10+/m1/s1

InChI Key

HRJKQWCNQJAYRH-SCZZXKLOSA-N

Isomeric SMILES

C[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O

Canonical SMILES

CC(C(CO)NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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